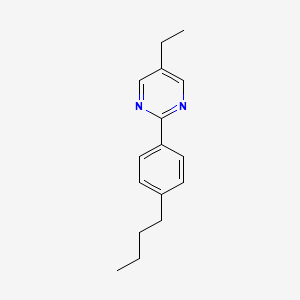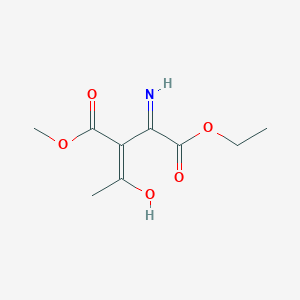![molecular formula C26H22N2O4Sn B14288691 3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine CAS No. 138748-06-8](/img/structure/B14288691.png)
3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine is a chemical compound known for its unique structure and properties It consists of a stannane (tin) core bonded to two benzyl groups and two pyridine rings through oxycarbonyl linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine typically involves the reaction of dibenzylstannane with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of 3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The benzyl and pyridine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine involves its interaction with molecular targets through its tin core and functional groups. The compound can form complexes with various biomolecules, influencing biological pathways and processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
- 3,3’-[(Dimethylsilanediyl)bis(oxymethylene)]dipyridine
- 3,3’-[(Triphenylstiboranediyl)bis(oxycarbonyl)]dipyridine
Comparison
Compared to similar compounds, 3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine is unique due to its tin core, which imparts distinct chemical reactivity and potential applications. The presence of benzyl and pyridine groups further enhances its versatility in various chemical reactions and research applications.
属性
CAS 编号 |
138748-06-8 |
|---|---|
分子式 |
C26H22N2O4Sn |
分子量 |
545.2 g/mol |
IUPAC 名称 |
[dibenzyl(pyridine-3-carbonyloxy)stannyl] pyridine-3-carboxylate |
InChI |
InChI=1S/2C7H7.2C6H5NO2.Sn/c2*1-7-5-3-2-4-6-7;2*8-6(9)5-2-1-3-7-4-5;/h2*2-6H,1H2;2*1-4H,(H,8,9);/q;;;;+2/p-2 |
InChI 键 |
BTFREWFFMSAUAZ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


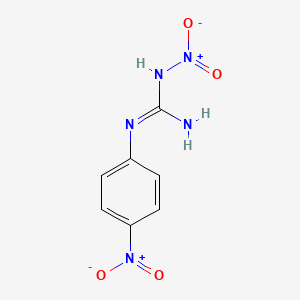
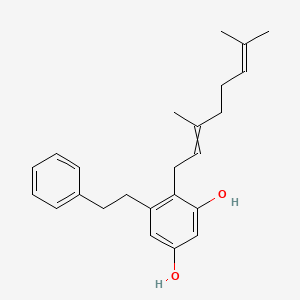
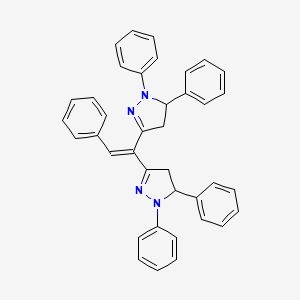
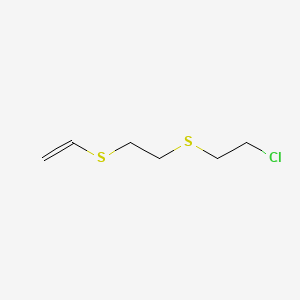
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
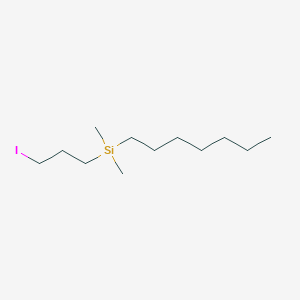
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
